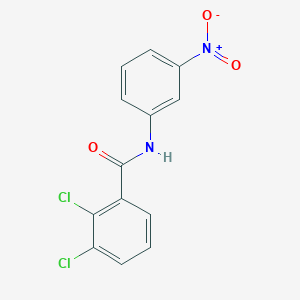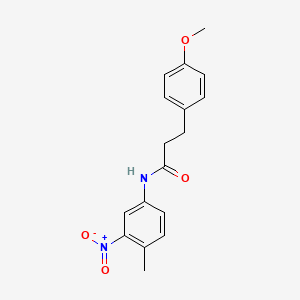
N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-furamide, also known as compound 1, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound has been synthesized using a variety of methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-furamide 1 is not fully understood, but studies have shown that it inhibits the activity of several enzymes involved in cancer cell proliferation and beta-amyloid plaque formation. Compound 1 has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
Compound 1 has several biochemical and physiological effects. Studies have shown that it induces apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body. In Alzheimer's disease, N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-furamide 1 has been shown to inhibit the formation of beta-amyloid plaques in the brain, which are a hallmark of the disease.
Avantages Et Limitations Des Expériences En Laboratoire
Compound 1 has several advantages for lab experiments. It is easy to synthesize and purify, and it has shown potent activity against several cancer cell lines and in the treatment of Alzheimer's disease. However, there are also limitations to its use in lab experiments. Compound 1 has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood.
Orientations Futures
There are several future directions for research on N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-furamide 1. One direction is to study its toxicity and pharmacokinetics in vivo, which will provide valuable information for its potential use as a therapeutic agent. Another direction is to study its potential use in combination with other anticancer agents, which may enhance its activity against cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-furamide 1 and its potential use in the treatment of Alzheimer's disease.
Méthodes De Synthèse
Compound 1 has been synthesized using several methods. One of the most commonly used methods is the reaction of 5-nitroisophthalic acid with furfurylamine in the presence of acetic anhydride. This reaction yields N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-furamide 1 in high purity and yield. Other methods include the reaction of 5-nitroisophthalic acid with furfural in the presence of a catalyst, and the reaction of 5-nitroisophthalic acid with furfuryl alcohol in the presence of a dehydrating agent.
Applications De Recherche Scientifique
Compound 1 has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-furamide 1 has potent anticancer activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. Compound 1 has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain.
Propriétés
IUPAC Name |
N-(5-nitro-1,3-dioxoisoindol-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3O6/c17-11(10-2-1-5-22-10)14-15-12(18)8-4-3-7(16(20)21)6-9(8)13(15)19/h1-6H,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXMHZAXHLHXSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}benzamide](/img/structure/B5715734.png)
![ethyl 3-({[(4-methylphenyl)amino]carbonothioyl}hydrazono)butanoate](/img/structure/B5715742.png)
![N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)propanamide](/img/structure/B5715749.png)
![1-{[(2-methoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5715761.png)


![2-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5715771.png)




![5-[(4-isopropylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5715807.png)

